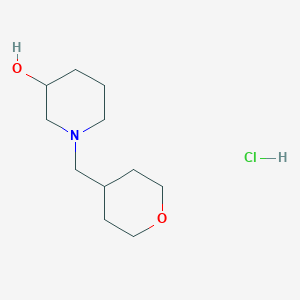
(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide” is a compound that contains a benzylidene moiety, which is a common structural unit in many organic compounds . The “Z” in the name indicates the geometry around the double bond, where the highest priority groups are on the same side. The compound also contains a difluoromethoxy group (-OCHF2), which is a type of ether group that has been substituted with two fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzylidene moiety attached to an aniline derivative. The difluoromethoxy group would likely contribute to the compound’s polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylidene moiety could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluoromethoxy group could increase the compound’s polarity and potentially its reactivity .Wissenschaftliche Forschungsanwendungen
Fluorescence Probes for Reactive Oxygen Species Detection
Compounds like HPF and APF, related in function to the compound of interest, have been designed for the selective detection of highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes can differentiate hROS from other reactive oxygen species (ROS) and specifically detect hypochlorite (-OCl) in living cells, highlighting their potential in biological and chemical applications (Setsukinai et al., 2003).
Cyanide Anion Detection
A novel molecule, dmpp, and its iridium(III) complex, [(ppy)2Ir(dmpp)]PF6, showcase highly selective and sensitive detection of cyanide anions by visual changes and phosphorescence. This advancement offers a significant improvement in the sensitivity and speed of CN− detection, presenting a powerful tool for chemical sensing applications (Lou et al., 2010).
Biomedical Applications of Nanoparticles
Zinc oxide (ZnO) nanoparticles have demonstrated promising results in anticancer and antimicrobial activities due to their ability to generate reactive oxygen species (ROS) and induce apoptosis. Their potential as drug carriers for targeted therapy further underscores the versatility of similar nanomaterials in biomedical research, offering insights into the broader applications of related compounds (Mishra et al., 2017).
Gas Separation and Sensing
The development of metal-organic frameworks (MOFs) with specific structural characteristics allows for highly selective gas separation and sensing. These materials, such as UTSA-74, demonstrate unique binding sites for gas molecules, offering potential for applications in environmental monitoring and industrial gas separation processes (Luo et al., 2016).
Photocatalytic Degradation of Pollutants
Metal hydroxyfluorides and zinc-based nanomaterials like Zn(OH)F have shown effective photocatalytic properties in the degradation of organic pollutants under UV-light irradiation. These materials highlight the application of related compounds in environmental cleanup and pollution control efforts (Yang et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)methanimine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-11-4-2-3-5-14(11)18(19)10-12-6-8-13(9-7-12)20-15(16)17/h2-10,15H,1H3/b18-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSUAYLAXNTLJF-ZDLGFXPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=CC2=CC=C(C=C2)OC(F)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/[N+](=C/C2=CC=C(C=C2)OC(F)F)/[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)

![1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2383391.png)
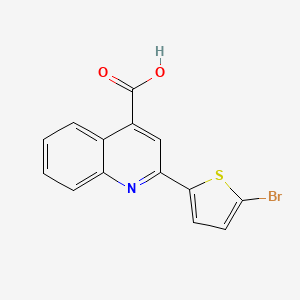
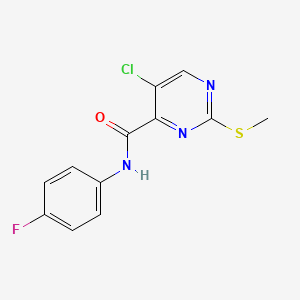
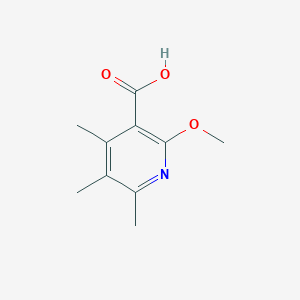
![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)
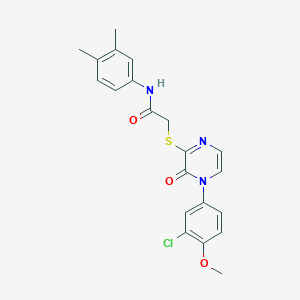
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)
![N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride](/img/structure/B2383404.png)
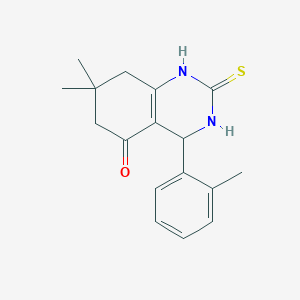
![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)
